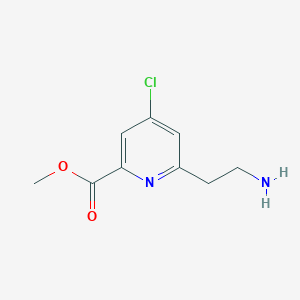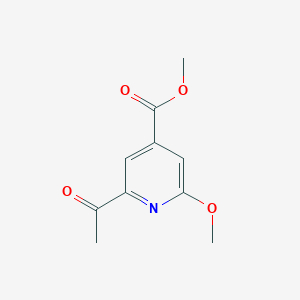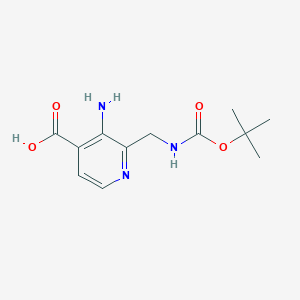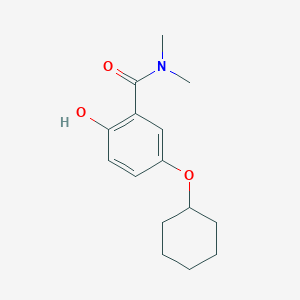
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and an aminoethyl group at the 6-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine-2-carboxylic acid and 2-aminoethanol.
Esterification: The carboxylic acid group of 4-chloropyridine-2-carboxylic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 4-chloropyridine-2-carboxylate.
Amination: The ester is then reacted with 2-aminoethanol under basic conditions, typically using a base like sodium hydroxide, to introduce the aminoethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines.
Hydrolysis: The major product is 6-(2-aminoethyl)-4-chloropyridine-2-carboxylic acid.
科学的研究の応用
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
作用機序
The mechanism of action of Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminoethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
類似化合物との比較
Similar Compounds
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 6-(2-aminoethyl)-4-methylpyridine-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the specific substitution pattern on the pyridine ring can confer unique chemical and biological properties.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3 |
InChIキー |
YVEXQCXIZJIGCV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)



![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)




![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
